Angiotensin III acetate

Description

Properties

IUPAC Name |

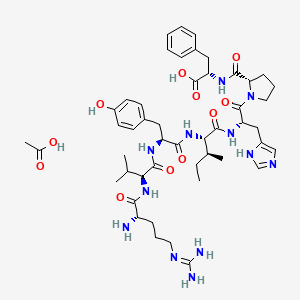

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9.C2H4O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;1-2(3)4/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);1H3,(H,3,4)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYUGSNUNZSLJA-BZDVFTEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H70N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-06-9 | |

| Record name | Angiotensin III acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Enzymatic Pathways and Peptide Metabolism of Angiotensin Iii Acetate

Biosynthesis of Angiotensin III Acetate (B1210297)

The formation of Angiotensin III acetate primarily occurs through two recognized pathways, involving the enzymatic conversion of its precursors.

Conversion from Angiotensin II by Aminopeptidase (B13392206) A (APA)

The principal pathway for the biosynthesis of this compound involves the enzymatic action of Aminopeptidase A (APA) on Angiotensin II. portlandpress.comscispace.comnih.gov APA, a membrane-bound zinc metalloprotease, specifically cleaves the N-terminal aspartic acid residue from Angiotensin II, resulting in the formation of the heptapeptide (B1575542) Angiotensin III. scispace.comnih.govphysiology.org This conversion is considered a critical step in the metabolism of Angiotensin II and the generation of biologically active Angiotensin III. nih.govahajournals.orgahajournals.org

The significance of this pathway is underscored by studies demonstrating that the inhibition of APA can effectively block the formation of Angiotensin III from Angiotensin II. For instance, the use of specific and selective APA inhibitors like EC33 has been shown to suppress the pressor effects of Angiotensin II, indicating that its conversion to Angiotensin III is necessary for certain physiological actions. portlandpress.comnih.gov This enzymatic step is often considered rate-limiting in the generation of Angiotensin III within specific tissues. ahajournals.org

Alternative Formation Pathways from Des-Asp1-Angiotensin I by Angiotensin-Converting Enzyme (ACE)

An alternative route for this compound synthesis involves the precursor peptide, [des-Asp1]angiotensin I. researchgate.netbrainkart.com This nonapeptide can be directly converted to Angiotensin III by the action of Angiotensin-Converting Enzyme (ACE). researchgate.netportlandpress.comnih.govnih.gov ACE, a dipeptidyl carboxypeptidase, removes the C-terminal dipeptide from [des-Asp1]angiotensin I to yield Angiotensin III. nih.gov

Research has shown that [des-Asp1]angiotensin I is a good substrate for ACE, and its administration can lead to physiological effects attributed to its conversion to Angiotensin III. nih.govnih.gov The constrictor responses to [des-Asp1]angiotensin I in certain vascular beds are significantly reduced in the presence of ACE inhibitors, further supporting the role of ACE in this conversion. nih.gov This pathway suggests a more complex regulation of Angiotensin III levels than previously thought, with multiple points of enzymatic control.

Tissue-Specific Differences in this compound Generation

The generation of this compound is not uniform throughout the body; significant tissue-specific differences exist in its formation. These variations are largely due to the differential expression and activity of the enzymes involved in its synthesis, particularly APA and ACE. frontiersin.orgnih.gov

For example, the brain has its own intrinsic renin-angiotensin system, where the conversion of Angiotensin II to Angiotensin III by APA is a key process in the central control of blood pressure. portlandpress.comnih.govresearchgate.net Studies have shown that central blockade of APA can lower arterial blood pressure by preventing the formation of brain Angiotensin III. portlandpress.com

In the kidney, all the components of the RAS, including APA, are present, allowing for local production of Angiotensin III. nih.govahajournals.orgahajournals.org This intrarenal generation of Angiotensin III is critical for specific renal functions, such as the regulation of sodium excretion. nih.govahajournals.orgahajournals.org Similarly, the mesenteric vasculature has been shown to locally convert [des-Asp1]angiotensin I to Angiotensin III. nih.gov The heart also possesses the enzymatic machinery for Angiotensin III formation, with APA activity being upregulated under certain pathological conditions. wright.edu These tissue-specific pathways highlight the role of Angiotensin III as a local paracrine and autocrine regulator. nih.gov

Catabolism of this compound

The biological activity of this compound is terminated through its enzymatic degradation into smaller, inactive peptide fragments.

Degradation to Angiotensin IV by Aminopeptidase N (APN)

The primary catabolic pathway for this compound involves its conversion to Angiotensin IV. nih.govahajournals.orgahajournals.org This process is mediated by the enzyme Aminopeptidase N (APN), also known as CD13. portlandpress.comnih.govnih.gov APN is a zinc-dependent metalloprotease that cleaves the N-terminal arginine residue from Angiotensin III, resulting in the formation of the hexapeptide Angiotensin IV. nih.govphysiology.orgnih.gov

The role of APN in Angiotensin III metabolism is well-established, and inhibition of APN has been shown to increase the half-life of Angiotensin III. ahajournals.org For instance, the use of the specific APN inhibitor PC18 has been demonstrated to augment the physiological responses to Angiotensin III by preventing its degradation. nih.govahajournals.orgahajournals.org This enzymatic step is crucial in regulating the local concentrations and, consequently, the biological actions of Angiotensin III.

Other Peptidase-Mediated Inactivation of this compound

While the conversion to Angiotensin IV by APN is the major degradation pathway, other peptidases may also contribute to the inactivation of this compound. The renin-angiotensin system is a complex network with multiple enzymes capable of cleaving angiotensin peptides. ahajournals.org Although less characterized than the APA and APN pathways, the existence of other peptidases that can hydrolyze Angiotensin III into inactive fragments is plausible and an area of ongoing research. The complete inactivation of Angiotensin peptides ultimately involves their breakdown into individual amino acids by various peptidases. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function |

| Aminopeptidase A | APA | Converts Angiotensin II to Angiotensin III portlandpress.comscispace.comnih.gov |

| Angiotensin-Converting Enzyme | ACE | Converts [des-Asp1]angiotensin I to Angiotensin III researchgate.netportlandpress.comnih.gov |

| Aminopeptidase N | APN | Converts Angiotensin III to Angiotensin IV portlandpress.comnih.govnih.gov |

Table 2: Precursors and Metabolites in the this compound Pathway

| Compound | Description | Role in Pathway |

| Angiotensin II | Octapeptide | Precursor to Angiotensin III portlandpress.comscispace.comnih.gov |

| [des-Asp1]angiotensin I | Nonapeptide | Alternative precursor to Angiotensin III researchgate.netbrainkart.com |

| Angiotensin III | Heptapeptide | The primary subject of the metabolic pathway |

| Angiotensin IV | Hexapeptide | Degradation product of Angiotensin III nih.govahajournals.orgahajournals.org |

Receptor Pharmacology and Binding Dynamics of Angiotensin Iii Acetate

Ligand-Receptor Binding Kinetics and Dissociation Constants of Angiotensin III Acetate (B1210297)

The interaction between Angiotensin III and its receptors can be quantified by its binding kinetics and dissociation constant (Kd). The dissociation constant is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating higher affinity.

Studies have reported varying dissociation constants for Angiotensin III depending on the tissue and experimental conditions. For instance, in human fallopian tube mucosa, the dissociation constant (Kd) for Angiotensin II receptors was found to be in the nanomolar range. oup.com Another study determined the Kd value for Lys-Ang-II at the AT1 receptor to be approximately 51.9 ± 20.4 nM. rsc.org In rat adrenal cortical microsomes, the dissociation constant for Angiotensin II was found to be 1.2 x 10-9 M. nih.gov

Table 1: Binding Affinities (IC50/Ki) of Angiotensin Peptides at AT1 and AT2 Receptors

| Compound | AT1 Receptor Affinity | AT2 Receptor Affinity |

|---|---|---|

| Angiotensin II | High affinity | High affinity. nih.gov |

| Angiotensin III | High affinity. nih.gov | High affinity, potentially higher than Angiotensin II. ncats.ionih.gov |

| Angiotensin IV | Low affinity. nih.gov | Modest affinity. nih.gov |

| Angiotensin-(1-7) | Negligible affinity. nih.gov | Modest affinity. nih.gov |

Receptor Localization and Density in Experimental Tissues and Models

Angiotensin receptors are widely distributed throughout the body. The localization and density of these receptors can vary depending on the tissue, species, and pathological state.

In the heart, both AT1 and AT2 receptors are present. Immunohistochemical studies in rats have shown that AT2 receptors are localized in cardiomyocytes and vascular endothelial cells, while AT1 receptors are found in cardiomyocytes and vascular smooth muscle cells. physiology.org In spontaneously hypertensive rats (SHR), an increase in AT1 receptor protein and a decrease in AT2 receptor protein have been observed in hypertrophied left ventricular myocytes compared to normotensive controls. physiology.org

The kidneys also exhibit a high density of angiotensin receptors, primarily of the AT1 subtype in adults. annualreviews.org These receptors are localized in the glomeruli and the inner zone of the outer medulla. annualreviews.org

In the brain, angiotensin receptors are present in various regions, including the solitary-vagal area. nih.gov Studies in hypertensive rat models, such as the spontaneously hypertensive rat (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats, have shown alterations in Angiotensin II receptor binding in this brain region, with a decrease in binding affinity and an increase in the maximum binding density. nih.gov

Table 2: Localization of Angiotensin Receptors in Various Tissues

| Tissue | Receptor Subtype(s) | Specific Localization |

|---|---|---|

| Heart | AT1, AT2 | Cardiomyocytes, vascular smooth muscle cells (AT1); Cardiomyocytes, vascular endothelial cells (AT2). physiology.org |

| Kidney | AT1 (predominantly), AT2 | Glomeruli, inner zone of the outer medulla. annualreviews.org |

| Brain | AT1, AT2 | Solitary-vagal area. nih.gov |

| Uterus | AT1, AT2 | Myometrium. oup.com |

| Adrenal Gland | AT1, AT2 | Adrenal cortex. nih.gov |

Cellular and Molecular Mechanisms of Angiotensin Iii Acetate Action

Intracellular Signaling Cascades Activated by Angiotensin III Acetate (B1210297)

The binding of Angiotensin III acetate to its receptors, predominantly AT1 and AT2 receptors, initiates a complex network of intracellular signaling cascades that ultimately dictate the cellular response. These pathways involve a series of protein phosphorylations and second messenger systems that amplify the initial signal.

This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govresearchgate.net Studies in cultured rat astrocytes and vascular smooth muscle cells (VSMCs) have demonstrated that Ang III stimulates the phosphorylation of ERK1/2 in a dose- and time-dependent manner. nih.govresearchgate.net This activation is primarily mediated through the AT1 receptor, as the selective AT1 receptor blocker, Losartan, prevents Ang III-induced ERK1/2 phosphorylation. nih.gov The maximal stimulation in astrocytes has been observed at a concentration of 100 nM. nih.gov The activation of the ERK1/2 pathway is a critical step in mediating some of the physiological effects of Ang III, including cellular proliferation. nih.govresearchgate.net In human proximal tubular epithelial cells (HK-2 cells), Ang III has been shown to stimulate the phosphorylation of p38 MAPK and c-Jun N-terminal kinases (JNK), contributing to inflammatory responses. nih.gov

This compound exerts its effects by binding to G-protein coupled receptors (GPCRs), namely the AT1 and AT2 receptors. ontosight.aiontosight.aimedchemexpress.com The AT1 receptor is coupled to several heterotrimeric G-proteins, including Gq/11, Gi, G12, and G13. nih.gov Upon Ang III binding, the AT1 receptor activates these G-proteins, which in turn modulate the activity of various downstream effectors. nih.gov

Activation of the Gq/11 pathway by the AT1 receptor leads to the stimulation of phospholipase C (PLC). ontosight.ainih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ontosight.ai IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). oup.com This signaling cascade is crucial for many of the physiological responses to Ang III, including vasoconstriction and cell growth. ontosight.ai

Beyond the canonical G-protein signaling, the AT1 receptor can also signal through β-arrestin-dependent pathways. ahajournals.org After receptor activation and phosphorylation by G-protein receptor kinases, β-arrestins are recruited to the receptor, which can lead to the activation of distinct signaling pathways, including MAPK cascades. ahajournals.org

The signaling pathways activated by this compound exhibit significant cross-talk with other critical intracellular networks, creating a complex and integrated cellular response. One such interaction is with the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. Angiotensin II, and by extension Ang III, can activate the PI3K/AKT pathway, which is involved in cell survival and proliferation. molbiolcell.org Interestingly, while both ERK1/2 and PI3K/AKT pathways are activated by angiotensin peptides and are necessary for proliferation at endogenous levels, overexpression of AKT can inhibit Ang II-induced proliferation by preventing the nuclear translocation of ERK1/2 through its interaction with PEA-15. molbiolcell.org

Furthermore, Angiotensin III signaling can intersect with the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. wikipedia.org The activation of the AT1 receptor can lead to the activation of NF-κB, which in turn promotes the transcription of pro-inflammatory genes. wikipedia.org This cross-talk highlights the role of Ang III in inflammatory processes.

G-Protein Coupled Receptor (GPCR) Signaling and Effector Coupling

Gene Expression and Protein Regulation Modulated by this compound

This compound significantly influences cellular function by modulating the expression of various genes and the regulation of their corresponding proteins. nih.govnih.gov This regulation occurs downstream of the initial signaling cascades and is a critical determinant of the long-term effects of Ang III.

The activation of intracellular signaling pathways, such as the MAPK and JAK/STAT pathways, by Ang III ultimately leads to the activation of transcription factors. nih.govphysiology.org These transcription factors then bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. For example, Ang III has been shown to increase the expression of monocyte chemoattractant protein-1 (MCP-1) in human proximal tubular epithelial cells. nih.gov This effect is mediated by the activation of p38 and JNK MAPK pathways, which subsequently activate transcription factors like AP-1. nih.gov

In trophoblast-like choriocarcinoma cells, Ang II, and presumably Ang III, enhances the expression of aminopeptidase (B13392206) A (APA), the enzyme responsible for converting Ang II to Ang III. oup.com This upregulation is mediated through the AT1 receptor and involves the protein kinase C and MAPK signaling pathways. oup.com Furthermore, Ang III can stimulate the expression of growth factors and pro-inflammatory mediators in cultured renal cells. ncats.io

Ion Channel and Transporter Modulation by this compound (e.g., Aquaporins, Na+/K+-ATPase, NHE3)

This compound plays a crucial role in regulating ion and water transport across cell membranes, particularly in the kidney, by modulating the activity and expression of various ion channels and transporters. ahajournals.orgnih.gov

In the renal proximal tubules, Ang III has been shown to have significant effects on sodium transport. ahajournals.orgnih.gov Through the activation of AT2 receptors, Ang III can inhibit the activity of the Na+/H+ exchanger 3 (NHE3) and the Na+/K+-ATPase. ahajournals.org This inhibition is achieved by inducing the internalization of these transporters from the plasma membrane. nih.gov The signaling pathway for this effect involves nitric oxide and cyclic guanosine (B1672433) monophosphate (cGMP). oup.commdpi.com This action of Ang III promotes natriuresis, the excretion of sodium in the urine. ahajournals.orgoup.com

While the direct effects of Ang III on aquaporins are less characterized, the broader renin-angiotensin system is known to influence water reabsorption in the kidneys, a process in which aquaporins play a central role. Changes in the expression of aquaporins and various sodium transporters have been observed in conditions of altered renin-angiotensin system activity, such as in certain models of hypertension. koreascience.kr

Cellular Proliferation and Growth Regulation by this compound in Specific Cell Lines

This compound has been demonstrated to regulate cellular proliferation and growth in a variety of cell types, an effect that is often mediated through the AT1 receptor and the activation of the ERK1/2 MAPK pathway. nih.govresearchgate.net

In cultured rat astrocytes, Ang III stimulates cell growth in a concentration-dependent manner, an effect that is blocked by an AT1 receptor antagonist. nih.gov Similarly, in vascular smooth muscle cells (VSMCs) from Wistar rats, Ang III induces DNA synthesis and proliferation, also via the AT1 receptor. researchgate.net However, the proliferative effect of Ang III was found to be reduced in VSMCs from spontaneously hypertensive rats (SHR) compared to Wistar rats. researchgate.net

In trophoblast-like BeWo choriocarcinoma cells, Angiotensin II, acting through the AT1 receptor, significantly increases DNA synthesis and cell proliferation. oup.com This proliferative response is dependent on the protein kinase C and MAPK signaling pathways. oup.com

The table below summarizes the effects of Angiotensin III on proliferation in different cell lines.

| Cell Line | Receptor | Key Signaling Pathway | Effect on Proliferation | Reference |

| Rat Astrocytes | AT1 | ERK1/2 | Stimulation | nih.gov |

| Rat Vascular Smooth Muscle Cells (Wistar) | AT1 | ERK1/2 | Stimulation | researchgate.net |

| Rat Vascular Smooth Muscle Cells (SHR) | AT1 | ERK1/2 | Reduced Stimulation | researchgate.net |

| BeWo (Choriocarcinoma) | AT1 | PKC/MAPK | Stimulation | oup.com |

| Human Proximal Tubular Epithelial Cells (HK-2) | AT1 | p38/JNK MAPK | Increased MCP-1 production (pro-inflammatory) | nih.gov |

Physiological Roles of Angiotensin Iii Acetate in Research Models

Central Nervous System Effects of Angiotensin III Acetate (B1210297) in Animal Models

Angiotensin III, a key peptide in the brain's renin-angiotensin system (RAS), is actively involved in the central regulation of various physiological processes. imrpress.com Research in animal models has demonstrated its significant influence on the nervous system, particularly in the control of vasopressin release, blood pressure, and certain cognitive functions.

Regulation of Vasopressin Release

Angiotensin III plays a crucial role in modulating the release of arginine vasopressin (AVP), a hormone critical for maintaining water balance. Studies in rodent models have shown that Angiotensin III, more so than Angiotensin II, stimulates the release of AVP from the hypothalamus. ahajournals.orgncats.io This effect is highlighted by experiments where the administration of specific inhibitors of aminopeptidase (B13392206) A (APA), the enzyme that converts Angiotensin II to Angiotensin III, effectively blocks the AVP release induced by Angiotensin II. nih.gov This suggests that the conversion to Angiotensin III is a necessary step for this physiological response.

In mouse models, intracerebroventricular (i.c.v.) injection of Angiotensin III has been shown to increase systemic AVP release, leading to a reduction in diuresis. ahajournals.org Furthermore, research using transgenic mouse models with elevated brain RAS activity has revealed significant increases in AVP secretion. nih.govresearchgate.net Conversely, in rats with decreased brain angiotensinogen (B3276523) levels, a state resembling diabetes insipidus with reduced AVP levels was observed, which could be reversed by Angiotensin infusion. physiology.org These findings underscore the tonic stimulatory role of brain Angiotensin III in the control of vasopressin release. ahajournals.org

Table 1: Effects of Angiotensin III on Vasopressin Release in Animal Models

| Animal Model | Administration Route | Key Finding | Reference |

|---|---|---|---|

| Mice | Intracerebroventricular (i.c.v.) | Increased systemic AVP release and reduced diuresis. | ahajournals.org |

| Transgenic Mice (sRA) | - | Exhibited very large increases in AVP secretion. | nih.govresearchgate.net |

| ASrAOGEN Rats | - | Decreased AVP levels, reversible by Angiotensin infusion. | physiology.org |

| Anesthetized SHRs | Intracerebroventricular (i.c.v.) | Pretreatment with APA inhibitor EC33 reduced Angiotensin II-induced vasopressin release. | nih.gov |

Influence on Blood Pressure Control (Central Mechanisms)

The central renin-angiotensin system is a key player in the development and maintenance of hypertension in several animal models. ahajournals.orgresearchgate.net Within this system, Angiotensin III has been identified as a primary effector peptide in the brain for blood pressure regulation. imrpress.com When administered directly into the brain ventricles of conscious spontaneously hypertensive rats (SHRs) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats, Angiotensin III produces a significant and sustained increase in blood pressure. imrpress.comnih.gov This pressor effect is mediated through AT1 receptors. nih.gov

The importance of the conversion of Angiotensin II to Angiotensin III in the brain is highlighted by studies using APA inhibitors. Intracerebroventricular administration of these inhibitors lowers blood pressure in hypertensive rat models, suggesting that endogenous brain Angiotensin III exerts a continuous stimulatory effect on blood pressure. nih.govresearchgate.net This central action is distinct from the peripheral RAS, as systemic administration of the same inhibitors does not produce the same effect. nih.gov

Table 2: Central Blood Pressure Effects of Angiotensin III in Hypertensive Animal Models

| Animal Model | Compound Administered | Effect on Blood Pressure | Reference |

|---|---|---|---|

| Conscious SHRs and DOCA-salt rats | Angiotensin III (i.c.v.) | Consistent stimulating effect. | imrpress.com |

| Anesthetized SHRs | Angiotensin II (i.c.v.) + APA inhibitor (EC33) | Blocked the pressor response to Angiotensin II. | nih.gov |

| Conscious SHRs and DOCA-salt rats | APA inhibitor (EC33) (i.c.v.) | Large, dose-dependent decline in blood pressure. | nih.gov |

| Hypertensive rats | APA inhibitors | Lowered blood pressure. | imrpress.com |

Neurotrophic and Astrocytic Responses

The components of the renin-angiotensin system, including Angiotensin II and its receptors, are expressed in various brain cells, including astrocytes. nih.govfrontiersin.org Astrocytes, the most abundant glial cells in the brain, play crucial roles in brain homeostasis, including supporting neuronal function and modulating inflammation. nih.govmdpi.com

In cultured astrocytes, the Angiotensin II/AT1R axis can mediate the production of pro-inflammatory molecules like IL-6 and reactive oxygen species. nih.gov While direct studies on the specific neurotrophic and astrocytic responses to Angiotensin III acetate are less detailed, the close relationship and conversion from Angiotensin II suggest a potential role. For instance, the heteromerization of MasR (a receptor for Angiotensin-(1-7), a downstream metabolite) with AT2R in cultured astrocytes can induce the expression of certain mRNAs and increase nitric oxide generation. explorationpub.com Furthermore, brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and is found in reactive astrocytes, can be influenced by the inflammatory environment partially modulated by the RAS. mdpi.com

Cognitive and Behavioral Modulation (e.g., Memory Consolidation)

The brain renin-angiotensin system has been implicated in cognitive functions, including learning and memory. nih.govnih.gov While much of the research has focused on Angiotensin II and Angiotensin IV, the role of Angiotensin III is also emerging. The amygdala, a key brain region for memory consolidation, is influenced by emotional arousal, a process in which the RAS is involved. uiowa.edu

Animal studies suggest a complex role for the RAS in memory. For example, modulation of the RAS has been shown to affect cognitive performance, though results can vary depending on the specific experimental conditions. mdpi.com Growing evidence from animal models points to a crucial role of the RAS in emotion and memory formation. biorxiv.org Specifically, the AT4 receptor, which binds Angiotensin IV (a metabolite of Angiotensin III), is critical for dopamine (B1211576) and acetylcholine (B1216132) release, processes that are essential for learning and memory consolidation. nih.gov This suggests a potential pathway through which Angiotensin III could indirectly influence cognitive processes.

Peripheral Systemic Effects of this compound in Animal Models

Renal Function and Natriuresis

In peripheral systems, Angiotensin III has been shown to exert effects on renal function, particularly on sodium excretion (natriuresis). In conscious dogs, intravenous infusion of Angiotensin III mimicked the effects of Angiotensin II, causing a reduction in sodium excretion. nih.gov This effect was mediated through AT1 receptors. nih.gov

Table 3: Effects of Angiotensin III on Renal Function and Natriuresis in Animal Models

| Animal Model | Key Finding | Receptor Implicated | Reference |

|---|---|---|---|

| Conscious Dogs | Reduced sodium excretion. | AT1 | nih.gov |

| AT1 Receptor-Blocked Rats | Induced natriuresis. | AT2 | ncats.io |

| Rabbits | Angiotensin Receptor Blockers (ARBs) decreased serum Angiotensin III levels. | - | biomedpharmajournal.org |

| Sprague-Dawley Rats | Angiotensin-(1-7) (a related peptide) caused significant natriuresis and diuresis. | Mas Receptor | bohrium.com |

Adrenal Cortex Function and Aldosterone (B195564) Secretion

This compound is a potent secretagogue of aldosterone from the adrenal cortex, a role that has been extensively studied in various research models. wikipedia.orgwikipedia.org Its effect on aldosterone release is comparable in potency to that of Angiotensin II. jst.go.jpannualreviews.org

In studies using rat adrenal glomerulosa cells, Angiotensin III has been shown to stimulate aldosterone secretion. oup.comexplorationpub.comexplorationpub.comnih.gov Interestingly, this stimulation appears to be mediated, at least in part, through the Angiotensin II type 2 receptor (AT2R), as the AT2R antagonist PD123319 partially blocks this effect. oup.comexplorationpub.comexplorationpub.comnih.gov Conversely, the Angiotensin II type 1 receptor (AT1R) antagonist candesartan (B1668252) did not inhibit Angiotensin III-induced aldosterone release in this model, suggesting a distinct signaling pathway compared to Angiotensin II. oup.comexplorationpub.comnih.gov However, in human adrenocortical cells, the stimulatory effect of Angiotensin III on aldosterone production was abolished by the AT1R antagonist losartan, indicating a species-specific, AT1R-mediated regulation. explorationpub.comexplorationpub.com Further research indicates that a significant portion of Angiotensin III-induced aldosterone release in rats may be independent of both AT1R and AT2R. oup.comnih.gov

The steroidogenic response to Angiotensin III is also influenced by dietary sodium intake. In rats on a low-sodium diet, the sensitivity of the adrenal zona glomerulosa to both Angiotensin II and Angiotensin III is increased. nih.gov In dispersed adrenal cells from sodium-deprived rats, Angiotensin III reached its maximal steroidogenic effect at a lower concentration than Angiotensin II. nih.gov

| Research Model | Key Finding | Receptor Involvement | Reference |

|---|---|---|---|

| Rat Adrenal Glomerulosa Cells | Angiotensin III stimulates aldosterone secretion. | Partially mediated by AT2R; not blocked by AT1R antagonist. | oup.comexplorationpub.comexplorationpub.comnih.gov |

| Human Adrenocortical (HAC15) Cells | Angiotensin III stimulates aldosterone production. | Abolished by AT1R antagonist (losartan). | explorationpub.comexplorationpub.com |

| Rats (in vivo) | Infusion of Angiotensin III increases plasma aldosterone concentration. | Not specified in this context. | oup.comnih.gov |

| Sodium-Deprived Rats | Increased sensitivity of adrenal zona glomerulosa to Angiotensin III. | Not specified in this context. | nih.gov |

Vascular Tone Regulation in Specific Arterial Beds

This compound exerts significant effects on vascular tone, with its actions varying across different arterial beds. While generally considered a less potent pressor agent than Angiotensin II systemically, its local vascular effects are noteworthy. wikipedia.orgjst.go.jp

In the renal arteries of rabbits with renal artery stenosis, Angiotensin III has been shown to interact with Angiotensin II receptors, influencing pressor responsiveness. nih.gov In spontaneously hypertensive rats (SHR), Angiotensin III caused coronary vasoconstriction via AT1 receptor stimulation. ahajournals.org This contrasts with normotensive animals where Angiotensin III acting on AT2 receptors can induce vasodilation. ahajournals.org Furthermore, in aged mice, mesenteric arteries exhibit enhanced contractile responses to Angiotensin II, which is associated with an increased AT1R:AT2R expression ratio. aging-us.com While this study focused on Angiotensin II, the altered receptor landscape could imply a modified response to Angiotensin III as well.

| Arterial Bed | Research Model | Effect of Angiotensin III | Key Findings | Reference |

|---|---|---|---|---|

| Mesenteric Arteries | Dog | Vasoconstriction | Angiotensin III is a potent vasoconstrictor, and the effect of its precursor is largely due to conversion to Angiotensin III. Angiotensin II is more potent than Angiotensin III in this bed. | nih.govahajournals.orgnih.gov |

| Mesenteric Arteries | Rat | Vasoconstriction | Endothelium removal did not significantly alter the vasoconstrictor response. | scielo.br |

| Renal Arteries | Rabbit (Renal Artery Stenosis) | Pressor Response | Interacts with Angiotensin II receptors to modulate pressor responsiveness. | nih.gov |

| Coronary Arteries | Spontaneously Hypertensive Rat (SHR) | Vasoconstriction | Mediated by AT1 receptors. | ahajournals.org |

Contributions to Local Tissue Renin-Angiotensin Systems (e.g., Kidney, Adrenal Gland)

The concept of local, or tissue-based, renin-angiotensin systems (RAS) has gained significant traction, with evidence for their existence and function in various organs, including the kidney and adrenal gland. wikipedia.orgoup.commdpi.comelsevier.es Angiotensin III is an important component of these local systems, often acting as a key effector molecule.

In the adrenal gland, a local RAS is believed to exist, serving to amplify the effects of circulating Angiotensin II and playing a role in the paracrine regulation of aldosterone secretion. wikipedia.orgnih.govresearchgate.net The presence of Angiotensin II and Angiotensin III has been detected in human adrenal tissues, including aldosterone-producing adenomas and adjacent tissue, as well as in the adrenal venous blood. explorationpub.comnih.govahajournals.org This local production underscores the potential for Angiotensin III to act directly within the adrenal gland to regulate steroidogenesis, independent of the systemic circulation.

The kidney also possesses a functional intrarenal RAS, which is crucial for regulating sodium excretion and blood pressure. ahajournals.orgportlandpress.comnih.gov Within the kidney, Angiotensin II is converted to Angiotensin III, and this conversion is critical for certain physiological responses. ahajournals.org For instance, in rats with a blocked AT1R, Angiotensin III, but not Angiotensin II, induces natriuresis (sodium excretion) via the AT2R. wikipedia.orgahajournals.org This suggests that Angiotensin III is a key mediator of the natriuretic effects of the intrarenal RAS under specific conditions. Furthermore, Angiotensin III has been shown in cultured renal cells to upregulate genes associated with kidney damage, such as transforming growth factor-β (TGF-β) and fibronectin, highlighting its potential role in renal pathophysiology. ahajournals.org

Interplay of this compound with Other Vasoactive Peptides and Systems in Experimental Systems

The physiological effects of Angiotensin III are not exerted in isolation but involve complex interactions with other vasoactive systems, most notably the prostaglandin (B15479496) system and the kallikrein-kinin system.

Research has explored the relationship between angiotensins and prostaglandins (B1171923) in modulating adrenal steroidogenesis and renal function. Some studies initially suggested that prostaglandins might mediate the steroidogenic effects of angiotensins. ahajournals.org However, further investigations in rat adrenal cell suspensions found that while both Angiotensin II and Angiotensin III increased aldosterone release, they did not significantly alter the release of prostaglandins (PGE₂ or PGF₂α). ahajournals.org The prostaglandin synthesis inhibitor indomethacin (B1671933) did reduce both basal and angiotensin-stimulated aldosterone release, but the prostaglandin precursor arachidonic acid failed to stimulate aldosterone synthesis, suggesting that the inhibitory effect of indomethacin on steroidogenesis may occur through a mechanism independent of prostaglandin synthesis inhibition. ahajournals.org In the kidney, prostaglandins play a role in regulating renin release and can modulate the renal response to angiotensins. physiology.orgnih.govnih.gov For example, Angiotensin III, through the AT2 receptor, can increase the production of PGE₂, a prostaglandin that promotes natriuresis. imrpress.com

Advanced Research Methodologies for Angiotensin Iii Acetate Studies

In Vitro Experimental Models for Angiotensin III Acetate (B1210297) Research

In vitro models provide a controlled environment to study the specific cellular and molecular actions of Angiotensin III acetate. These models range from primary cell cultures that closely mimic physiological conditions to immortalized cell lines that offer consistency and high-throughput capabilities.

Primary cell cultures are instrumental in understanding the tissue-specific effects of Angiotensin III.

Astrocytes: Primary cultures of astrocytes, derived from the brains of rodents, are used to investigate the role of Angiotensin III in the central nervous system. jneurosci.orgotago.ac.nz Studies have shown that astroglial cells from mature rat brains respond to angiotensin peptides. oup.com For instance, research on astroglial cells from 21-day-old rat brains has demonstrated that Angiotensin II, the precursor to Angiotensin III, can stimulate the expression of plasminogen activator inhibitor-1 (PAI-1) mRNA. oup.com This response is not observed in astrocytes from neonatal brains, suggesting a developmental regulation of the angiotensin system in these cells. oup.com Furthermore, primary cultures of rat cerebellum and brainstem astrocytes have been shown to express the gene for angiotensin-converting enzyme 2 (ACE2), an enzyme involved in the angiotensin metabolic cascade. explorationpub.com

Adrenal Cells: Primary cultures of adrenal cells, particularly from the zona glomerulosa, are vital for studying the role of Angiotensin III in aldosterone (B195564) secretion. ahajournals.orgahajournals.orgmdpi.com Bovine adrenocortical cells in primary culture secrete aldosterone in response to angiotensin peptides. ahajournals.org Studies using these cells have helped to differentiate the signaling pathways involved in aldosterone secretion stimulated by different angiotensin peptides. ahajournals.org For example, research on rat adrenal glomerulosa cells has indicated the presence of a local renin-angiotensin system that contributes to the regulation of aldosterone production. ahajournals.org

Nucleus Pulposus Cells: The role of the renin-angiotensin system in intervertebral disc physiology and pathology is an emerging area of research. nih.govfrontiersin.org Studies have validated the existence of components of the tissue renin-angiotensin system (tRAS), including angiotensin receptors, in human nucleus pulposus (NP) cells. nih.gov In vitro experiments using human NP cells have shown that these cells respond to angiotensin II, leading to an increase in nitric oxide secretion. nih.gov These models are crucial for understanding how angiotensin peptides might contribute to inflammatory and degenerative processes in the intervertebral disc. nih.govijbs.com

Immortalized cell lines offer a reproducible and scalable model for studying the effects of Angiotensin III.

H9c2 Cells: The H9c2 cell line, derived from embryonic rat ventricular tissue, is a widely used in vitro model for cardiovascular research. nih.govresearchgate.netmdpi.commdpi.comnih.gov These cells exhibit many characteristics of cardiomyocytes and are valuable for studying cardiac hypertrophy, a condition where angiotensin peptides play a significant role. nih.govresearchgate.net Studies have shown that H9c2 cells respond to angiotensin II with hypertrophic changes, making them a suitable model to investigate the signaling pathways activated by angiotensin peptides. nih.govmdpi.comnih.gov For example, research has demonstrated that angiotensin II induces cardiac hypertrophy-related gene expression and increases the cell surface area of H9c2 cells. mdpi.com

Receptor binding assays are fundamental for characterizing the interaction of Angiotensin III with its receptors. These assays typically use radiolabeled ligands to quantify the density and affinity of receptors in various tissues and cell types. springernature.comnih.gov

Radioligand binding studies have been instrumental in identifying and characterizing angiotensin receptor subtypes, such as AT1 and AT2. ahajournals.orgnih.gov For example, studies in neonatal rat ventricular myocytes revealed the presence of both AT1 and AT2 receptors in nearly equal proportions. ahajournals.org In the brain, radioligand binding has been used to map the distribution of angiotensin receptors and has revealed novel binding sites for Angiotensin II and III. nih.govnih.gov Competition binding assays, where unlabeled angiotensin peptides compete with a radiolabeled ligand, are used to determine the binding affinity (Ki) of Angiotensin III for its receptors. nih.gov

| Cell/Tissue Type | Ligand Used | Key Findings | Reference |

|---|---|---|---|

| Neonatal Rat Ventricular Myocytes | 125I–[Tyr4]-Ang II | Presence of both AT1 and AT2 receptors in near equal proportions. | ahajournals.org |

| Human Brain Membranes (Temporal Cortex) | 125I-sarcosine1, isoleucine8 Angiotensin II | Identification of a novel non-AT1, non-AT2 binding site for angiotensin peptides. | nih.gov |

| Spontaneously Hypertensive Rat (SHR) Brainstem | 125I SI Ang II | Revealed a novel non-AT1, non-AT2 Ang II/Ang III specific binding site. | nih.gov |

| Rat Adult Ventricular Myocytes and Fibroblasts | 125I-[Sar1,Ile8]-Ang II | Demonstrated that these cells possess mainly the AT1 subtype receptor. | ahajournals.org |

Understanding the metabolic fate of Angiotensin III is crucial for determining its biological activity and duration of action. Enzyme activity assays are employed to study the enzymes responsible for the formation and degradation of Angiotensin III. nih.govahajournals.orgahajournals.org

Angiotensin III is formed from Angiotensin II by the action of aminopeptidase (B13392206) A (APA). nih.govportlandpress.com Its subsequent degradation to Angiotensin IV is catalyzed by aminopeptidase N (APN). nih.gov Enzyme activity assays often utilize synthetic substrates that release a detectable product upon cleavage by the enzyme. nih.govahajournals.orgmdpi.com For instance, the activity of angiotensin-converting enzyme (ACE), which is involved in the broader renin-angiotensin system cascade, can be measured by monitoring the hydrolysis of the synthetic substrate hippuryl-histidyl-leucine (B1329654) (HHL). nih.govahajournals.org The development of sensitive analytical techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has significantly improved the speed and accuracy of these assays. nih.gov

| Enzyme | Substrate | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| Aminopeptidase A (APA) | Angiotensin II | Not specified in provided abstracts | Converts Angiotensin II to Angiotensin III. | nih.govportlandpress.com |

| Aminopeptidase N (APN) | Angiotensin III | Not specified in provided abstracts | Degrades Angiotensin III to Angiotensin IV. | nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Hippuryl-histidyl-leucine (HHL) | UPLC-MS, Colorimetric assay | ACE activity can be rapidly and sensitively quantified. | nih.govahajournals.orgmdpi.com |

Receptor Binding Assays and Radioligand Studies

In Vivo Animal Models in this compound Investigations

In vivo animal models are indispensable for studying the systemic effects of this compound and its role in complex physiological processes and diseases. vsijournal.orgnih.gov

Rats and mice are the most commonly used animal models in hypertension research and for investigating the renin-angiotensin system due to their cost-effectiveness, short gestation period, and the availability of genetic manipulation techniques. nih.govresearchgate.net

Rats: Various rat strains are used to model hypertension, including the Spontaneously Hypertensive Rat (SHR), which is a genetic model of essential hypertension, and the Wistar-Kyoto (WKY) rat as its normotensive control. researchgate.net The Deoxycorticosterone acetate (DOCA)-salt hypertensive rat is another widely used model, where hypertension is induced by mineralocorticoid excess and high salt intake. ahajournals.orgresearchgate.net Studies in these models have been crucial in defining the central and peripheral effects of Angiotensin III on blood pressure regulation. researchgate.net For instance, research in SHRs has suggested that an activated brain angiotensin system contributes to their elevated blood pressure. nih.gov

Mice: The advent of transgenic and gene knockout technologies has made mice particularly valuable for dissecting the roles of specific components of the renin-angiotensin system. nih.govahajournals.org For example, mice lacking specific angiotensin receptors have been used to determine the precise receptors through which Angiotensin III exerts its effects. nih.gov Models of hypertension, such as the two-kidney, one-clip renovascular hypertension model and the DOCA-salt model, have been successfully established in mice. ahajournals.orgahajournals.org These models allow for the investigation of the pathological consequences of altered angiotensin signaling in various organs. ahajournals.orgahajournals.org

| Animal Model | Type of Model | Key Research Application | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Genetic | Studying the role of the brain angiotensin system in hypertension. | nih.govresearchgate.net |

| Wistar-Kyoto (WKY) Rat | Genetic (Control) | Normotensive control for SHR studies. | researchgate.net |

| Deoxycorticosterone acetate (DOCA)-salt Hypertensive Rat | Induced | Investigating mineralocorticoid-induced hypertension and cardiac hypertrophy. | ahajournals.orgresearchgate.net |

| Renovascular Hypertensive Mouse (2-kidney, 1-clip) | Induced | Studying renin-dependent hypertension. | ahajournals.org |

| Deoxycorticosterone acetate (DOCA)-salt Hypertensive Mouse | Induced | Investigating volume-dependent hypertension and the effects of RAS inhibitors. | ahajournals.orgahajournals.org |

| Transgenic and Knockout Mice | Genetic | Dissecting the function of specific genes in the renin-angiotensin system. | nih.govahajournals.org |

Non-Rodent Animal Models (e.g., Rabbits, Clam Worms)

While rodent models have been instrumental in elucidating the roles of Angiotensin III (Ang III), research in non-rodent species like rabbits and clam worms has provided unique insights into the comparative physiology and pharmacology of this peptide.

Rabbits (Oryctolagus cuniculus):

Studies in rabbits have been particularly useful for investigating the cardiovascular and renal effects of Ang III and its interaction with various pharmacological agents. For instance, research has explored the impact of angiotensin receptor blockers (ARBs) on Ang III levels. In one study, male rabbits treated with Losartan, Telmisartan, or Candesartan (B1668252) showed a significant decrease in serum Ang III levels compared to a control group. biomedpharmajournal.orgresearchgate.net This suggests that ARBs can modulate the renin-angiotensin system (RAS) by affecting Ang III concentrations. biomedpharmajournal.orgresearchgate.net

Another study in conscious rabbits demonstrated that large intravenous doses of Ang III produced a pressor (increase in blood pressure) followed by a depressor (decrease in blood pressure) response. ahajournals.org Interestingly, Ang III was found to be a more potent depressor agent than Angiotensin II (Ang II). ahajournals.org This depressor action was blocked by the AT1 receptor antagonist Losartan, but not by the AT2 receptor antagonist PD 123319, indicating the involvement of AT1 receptors in this response. ahajournals.org

Comparative studies on isolated rabbit tissues have also been conducted. In rabbit aortic strips, both Ang II and Ang III produced the same maximal contractile response, although Ang III was less potent. nih.gov The responses to both peptides were inhibited by angiotensin receptor antagonists, suggesting they act on the same receptors. nih.gov Furthermore, in rabbit adrenal membranes, both Ang II and Ang III displaced the binding of radiolabeled Ang II, with Ang III being less potent, further supporting the idea that they share common receptors. nih.gov Research on the rabbit vas deferens and portal vein has shown that Ang III can modulate neurogenic responses, with its effects being influenced by prostaglandin (B15479496) synthesis inhibitors. nih.gov

Clam Worms (Hediste diversicolor and Perinereis sp.):

Invertebrate models, such as the clam worm, offer a simplified system to study the fundamental actions of angiotensin peptides. In Perinereis sp., both Ang II and Ang III have been shown to regulate body weight under different osmotic conditions. nih.govfrontiersin.orgresearchgate.netoup.comnih.gov They enhance body weight gain in hypo-osmotic environments and suppress body weight loss in hyper-osmotic environments. nih.govnih.gov This suggests a role for these peptides in osmoregulation. The effects of both angiotensins were blocked by saralasin, an angiotensin receptor antagonist, indicating the involvement of angiotensin-like receptors. nih.gov

Table 1: Summary of this compound Research in Non-Rodent Models

| Animal Model | Key Research Area | Major Findings | Citations |

|---|---|---|---|

| Rabbit | Cardiovascular Effects | Ang III induces a biphasic pressor-depressor response. | ahajournals.org |

| Receptor Interaction | Ang III and Ang II appear to act on the same receptors in aortic and adrenal tissues. | nih.gov | |

| Pharmacological Modulation | ARBs like Losartan, Telmisartan, and Candesartan decrease serum Ang III levels. | biomedpharmajournal.orgresearchgate.net | |

| Neurogenic Modulation | Ang III modulates nerve-stimulated responses in isolated tissues. | nih.gov | |

| Clam Worm | Osmoregulation | Ang III regulates body weight in response to osmotic stress. | nih.govfrontiersin.orgresearchgate.netoup.comnih.gov |

| Mechanism of Action | Effects on water flow are mediated through aquaporins. | nih.govoup.com | |

| Neuromodulation | Angiotensin-like molecules are present in the nervous system. | researchgate.net |

Pharmacological Manipulation with Selective Peptidase Inhibitors and Receptor Antagonists (e.g., APA Inhibitors, APN Inhibitors, AT1R/AT2R Blockers)

The pharmacological manipulation of the renin-angiotensin system (RAS) through selective inhibitors and antagonists has been a cornerstone of research into the physiological functions of Angiotensin III (Ang III). These tools allow for the precise dissection of the metabolic pathways and receptor-mediated actions of Ang III.

Aminopeptidase A (APA) Inhibitors:

APA is the primary enzyme responsible for the conversion of Angiotensin II (Ang II) to Ang III. nih.govd-nb.infoimrpress.com Selective APA inhibitors have been crucial in demonstrating the significance of this conversion. Studies using specific APA inhibitors have shown that blocking the formation of Ang III can lead to a reduction in blood pressure, particularly in hypertensive animal models. imrpress.comahajournals.org For example, the intracerebroventricular (ICV) administration of the APA inhibitor EC33 was found to block the pressor response induced by Ang II, suggesting that the conversion to Ang III is a necessary step for this effect in the brain. nih.govportlandpress.com Furthermore, orally active prodrugs of APA inhibitors, such as RB150 (a prodrug of EC33) and firibastat, have been developed. d-nb.infoahajournals.org These compounds can cross the blood-brain barrier, inhibit brain APA activity, and subsequently lower blood pressure in hypertensive rats without affecting the systemic RAS. imrpress.comahajournals.org These findings highlight brain APA as a potential therapeutic target for hypertension. d-nb.infoahajournals.org

Aminopeptidase N (APN) Inhibitors:

APN is the enzyme that degrades Ang III to Angiotensin IV. nih.govkarger.com The use of selective APN inhibitors has helped to clarify the role of endogenous Ang III. The APN inhibitor PC18, when administered centrally, leads to an increase in the half-life of brain Ang III. karger.compnas.org This accumulation of endogenous Ang III results in an increase in blood pressure, an effect that can be blocked by an AT1 receptor antagonist like losartan. ahajournals.orgportlandpress.compnas.org This demonstrates that endogenous brain Ang III exerts a tonic stimulatory control over blood pressure through AT1 receptors. ahajournals.orgpnas.org In conscious rats, the ICV injection of PC18 potentiated and prolonged the pressor response to both Ang II and Ang III, further supporting the role of APN in Ang III metabolism. nih.gov

AT1 and AT2 Receptor Antagonists (Blockers):

Selective antagonists for the angiotensin receptors, AT1R and AT2R, have been indispensable in differentiating the receptor subtypes through which Ang III exerts its various effects. The majority of the well-known effects of Ang III, such as its pressor response, are mediated by the AT1 receptor. ahajournals.orgpnas.org Studies have consistently shown that AT1R blockers like losartan, telmisartan, and candesartan can prevent or reverse the physiological actions of Ang III. biomedpharmajournal.orgahajournals.orgpnas.org For instance, the pressor response induced by the accumulation of endogenous Ang III following APN inhibition is blocked by losartan. ahajournals.orgpnas.org

While most of the central and peripheral actions of Ang III are attributed to AT1R activation, some studies have suggested a role for the AT2 receptor. In AT1 receptor-blocked rats, Ang III has been shown to induce natriuresis (sodium excretion), and this effect is augmented by an APN inhibitor and blocked by the specific AT2 receptor antagonist PD-123319. ahajournals.org This indicates that Ang III can mediate natriuresis through the AT2 receptor. ahajournals.org

Table 2: Pharmacological Tools for Studying this compound

| Agent Type | Example(s) | Target | Primary Effect on Ang III Pathway | Key Research Finding | Citations |

|---|---|---|---|---|---|

| APA Inhibitor | EC33, RB150, Firibastat | Aminopeptidase A (APA) | Blocks conversion of Ang II to Ang III | Central inhibition of Ang III formation lowers blood pressure. | nih.govd-nb.infoimrpress.comahajournals.org |

| APN Inhibitor | PC18 | Aminopeptidase N (APN) | Prevents degradation of Ang III to Ang IV | Increases endogenous Ang III levels, leading to a pressor response. | nih.govahajournals.orgkarger.compnas.org |

| AT1R Blocker | Losartan, Telmisartan, Candesartan | AT1 Receptor | Blocks the binding of Ang III to AT1R | Prevents the pressor and other AT1R-mediated effects of Ang III. | biomedpharmajournal.orgahajournals.orgpnas.org |

| AT2R Blocker | PD-123319 | AT2 Receptor | Blocks the binding of Ang III to AT2R | Inhibits AT2R-mediated effects such as natriuresis. | nih.govahajournals.org |

Biochemical and Molecular Techniques for this compound Analysis

Peptide Quantification (e.g., HPLC, Immunoassays like ELISA/RIA)

Accurate quantification of Angiotensin III (Ang III) in biological samples is essential for understanding its physiological and pathological roles. The primary methods used for this purpose are High-Performance Liquid Chromatography (HPLC) and immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.govnih.govspringernature.com For angiotensin peptide analysis, reverse-phase HPLC is commonly employed. nih.gov This method separates peptides based on their hydrophobicity. Samples, such as plasma or tissue homogenates, are first deproteinized and then injected into the HPLC system. nih.gov The peptides are eluted with a gradient of an organic solvent, and their retention times are compared to those of synthetic standards for identification. nih.gov Fractions can be collected and further analyzed by other methods, such as RIA, for quantification. nih.govnih.govspringernature.com HPLC is particularly valuable for separating Ang III from other closely related angiotensin peptides, ensuring the specificity of the measurement. nih.govpnas.org More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer even greater specificity and sensitivity for the simultaneous quantification of multiple angiotensin peptides. peerj.com

Immunoassays (ELISA and RIA):

Immunoassays are highly sensitive methods that utilize the specific binding of an antibody to its antigen for quantification. mybiosource.comnih.govdiasource-diagnostics.com

Radioimmunoassay (RIA): RIA is a classic and highly sensitive technique for measuring angiotensin peptides. nih.govnih.govnih.gov It involves a competitive binding reaction between a radiolabeled antigen (e.g., ¹²⁵I-Ang III) and the unlabeled antigen in the sample for a limited number of antibody binding sites. nih.govspringernature.com The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. While highly sensitive, RIA requires the handling of radioactive materials and the specificity can be dependent on the quality of the antibody. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common immunoassay that uses an enzyme-linked antibody to detect the antigen. mybiosource.comnih.govibl-america.com In a competitive ELISA for Ang III, the sample is incubated in a microplate pre-coated with an anti-Ang III antibody. mybiosource.com A known amount of enzyme-labeled Ang III is then added, which competes with the Ang III in the sample for binding to the antibody. The amount of bound enzyme is then measured colorimetrically, and the concentration of Ang III in the sample is determined by comparison to a standard curve. mybiosource.com ELISAs are generally safer and more convenient than RIAs, but their specificity and sensitivity can vary between different commercial kits. nih.gov

Table 3: Comparison of Angiotensin III Quantification Methods

| Technique | Principle | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| HPLC | Separation based on physicochemical properties (e.g., hydrophobicity). | High specificity, allows for separation of multiple peptides. | Lower throughput, may require subsequent quantification method. | nih.govnih.govspringernature.com |

| RIA | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. | Very high sensitivity. | Requires radioactive materials, potential for cross-reactivity. | nih.govnih.govnih.gov |

| ELISA | Competitive binding of enzyme-labeled and unlabeled antigen to a specific antibody. | High sensitivity, no radioactive materials, high throughput. | Specificity and accuracy can vary between kits. | mybiosource.comnih.govnih.gov |

Gene Expression Analysis (e.g., RT-qPCR)

While Angiotensin III (Ang III) itself is a peptide and not directly encoded by a gene, its levels and activity are intricately linked to the expression of genes encoding the components of the renin-angiotensin system (RAS). Analyzing the expression of these genes provides indirect but valuable information about the potential for Ang III production and action. The primary technique used for this is Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

RT-qPCR is a highly sensitive and specific method for quantifying gene expression levels. It involves two main steps:

Reverse Transcription (RT): Messenger RNA (mRNA) from a tissue or cell sample is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.

Quantitative PCR (qPCR): The cDNA is then used as a template for a PCR reaction with primers specific to the gene of interest. The amplification of the DNA is monitored in real-time using a fluorescent dye or probe. The amount of fluorescence is proportional to the amount of amplified DNA, which in turn reflects the initial amount of mRNA in the sample.

Angiotensinogen (B3276523): The precursor protein from which all angiotensin peptides are derived. ibl-america.comahajournals.org

Renin: The enzyme that cleaves angiotensinogen to form Angiotensin I.

Angiotensin-Converting Enzyme (ACE): The enzyme that converts Angiotensin I to Angiotensin II. portlandpress.com

Aminopeptidase A (APA): The enzyme that converts Angiotensin II to Angiotensin III.

Aminopeptidase N (APN): The enzyme that degrades Angiotensin III. frontiersin.org

Angiotensin Receptors (AT1R and AT2R): The receptors through which Ang III exerts its effects. frontiersin.orgscispace.com

By measuring changes in the expression of these genes under different physiological or experimental conditions, researchers can infer potential alterations in the local production and signaling of Ang III. For example, an increase in APA mRNA expression might suggest an increased capacity for Ang III formation.

Protein Expression and Localization (e.g., Western Blot, Immunofluorescence)

Determining the amount and location of the proteins involved in Angiotensin III (Ang III) metabolism and signaling is crucial for understanding its function at the cellular and tissue levels. Western blotting and immunofluorescence are two key techniques used for this purpose.

Western Blot:

Western blotting is a technique used to detect and quantify specific proteins in a sample. ahajournals.orgnih.govresearchgate.net The process involves:

Protein Extraction and Separation: Proteins are extracted from cells or tissues and then separated by size using gel electrophoresis.

Transfer: The separated proteins are transferred from the gel to a membrane.

Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., APA, APN, AT1R, or AT2R). A secondary antibody, which is linked to an enzyme or a fluorescent molecule, is then added to bind to the primary antibody.

Detection: The signal from the secondary antibody is detected, producing a band on the membrane that corresponds to the protein of interest. The intensity of the band is proportional to the amount of protein in the sample.

Western blotting has been used to show that Ang III can increase the expression of proteins like monocyte chemoattractant protein-1 (MCP-1) in cultured cells. nih.govnih.gov It has also been used to measure the protein levels of angiotensinogen and other RAS components in response to stimuli like Ang II infusion. ahajournals.org

Immunofluorescence:

Immunofluorescence is a technique used to visualize the localization of a specific protein within a cell or tissue. scispace.compnas.orgresearchgate.netresearchgate.net The basic steps are:

Sample Preparation: Cells or tissue sections are fixed and permeabilized.

Antibody Incubation: The sample is incubated with a primary antibody against the protein of interest.

Secondary Antibody and Visualization: A secondary antibody, conjugated to a fluorescent dye (fluorophore), is added to bind to the primary antibody.

Microscopy: The sample is viewed under a fluorescence microscope. The location of the protein is revealed by the fluorescent signal.

Immunofluorescence has been instrumental in localizing components of the RAS, such as angiotensin-converting enzyme (ACE) in sarcoidosis granulomas and angiotensin receptors (AT1R and AT2R) in various tissues like the adrenal gland, pituitary, and brain. scispace.compnas.org This technique can reveal the specific cell types that express these proteins and their subcellular localization (e.g., plasma membrane, nucleus), providing critical insights into where Ang III is produced and where it acts. scispace.com

Cellular Imaging and Signaling Pathway Analysis

Understanding the downstream effects of Angiotensin III (Ang III) binding to its receptors requires techniques that can visualize cellular responses and dissect the intracellular signaling cascades.

Cellular Imaging:

Advanced microscopy and cellular imaging techniques allow for the real-time visualization of cellular processes initiated by Ang III. For example, live-cell imaging can be used to track the internalization of fluorescently labeled Ang III or its receptors (AT1R and AT2R). This can provide information on receptor trafficking and desensitization. Calcium imaging, using fluorescent calcium indicators, can be employed to measure changes in intracellular calcium concentrations upon Ang III stimulation, as calcium is a key second messenger in many signaling pathways.

Signaling Pathway Analysis:

To identify the specific signaling pathways activated by Ang III, researchers often use a combination of pharmacological and molecular approaches. This can involve:

Phospho-specific Antibodies: Western blotting with antibodies that specifically recognize the phosphorylated (activated) forms of signaling proteins (e.g., p38 MAPK, JNK, ERK) can be used to determine which pathways are activated by Ang III. nih.gov Studies have shown that Ang III can stimulate the phosphorylation of p38 MAP kinase in human proximal tubular epithelial cells. nih.gov

Inhibitors and Activators: Using specific pharmacological inhibitors or activators of various signaling molecules can help to establish a causal link between a particular pathway and a downstream effect of Ang III.

Reporter Gene Assays: These assays are used to measure the activation of specific transcription factors. For example, a reporter construct containing a promoter with binding sites for a transcription factor like NF-κB or AP-1, linked to a reporter gene (e.g., luciferase), can be introduced into cells. An increase in reporter gene expression following Ang III treatment would indicate the activation of that transcription factor. nih.gov Research has demonstrated that Ang III can activate both NF-κB and AP-1 in cultured renal and mononuclear cells. nih.gov

By combining these techniques, researchers can build a detailed picture of the molecular mechanisms underlying the cellular actions of this compound.

Emerging Research Directions and Unresolved Questions Regarding Angiotensin Iii Acetate

Role of Angiotensin III Acetate (B1210297) in Cancer Cell Biology and Tumor Microenvironment in Preclinical Models

Emerging research highlights the intricate involvement of the renin-angiotensin system (RAS) and its components, including Angiotensin III (Ang III), in cancer progression. oatext.comoup.com While much of the focus has been on Angiotensin II (Ang II), studies are beginning to elucidate the specific contributions of Ang III to cancer cell behavior and the tumor microenvironment (TME) in preclinical settings. nih.govasmepress.com The TME, a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix, is crucial for tumor growth, invasion, and metastasis. nih.govmdpi.com

Key Research Findings:

Prostate Cancer: In human prostate cancer cell lines (LNCaP and DU-145), Ang III has been shown to promote cell migration. nih.gov Interestingly, its effect on migration was more pronounced in non-metastatic cells, while Ang II had a greater impact on aggressive prostate cancer cells. nih.gov Both Ang II and Ang III were found to induce proliferation in a time- and dose-dependent manner in these prostate cancer models. nih.gov

Breast Cancer: The RAS, including peptides like Ang II, plays a significant role in breast cancer development by influencing cell proliferation, tumor angiogenesis, and invasion. nih.gov While direct studies on Ang III acetate are less common, the general understanding is that angiotensin peptides can modulate tumor growth. nih.gov For instance, in mouse models of triple-negative breast cancer (TNBC), angiotensin treatment led to a notable reduction in tumor size. nih.gov

Glioblastoma: The TME in glioblastoma is a critical area of research, with the RAS being identified as a key player in influencing cancer stem cells (CSCs). mdpi.comnih.gov CSCs are a subpopulation of tumor cells believed to drive cancer progression and resistance to therapy. mdpi.com The local RAS within the TME can impact cellular proliferation, invasion, and survival, suggesting that targeting this system could be a viable therapeutic strategy. mdpi.com

General Cancer Processes: The RAS is implicated in several hallmarks of cancer, including angiogenesis (the formation of new blood vessels), cell proliferation, and metastasis. oatext.comoup.com Inhibition of the RAS, through agents like ACE inhibitors or angiotensin receptor blockers (ARBs), has been shown in various animal models to reduce tumor growth, angiogenesis, and the spread of cancer. nih.govresearchgate.net For example, in a mouse model of colorectal cancer liver metastases, the ACE inhibitor captopril (B1668294) was found to decrease tumor invasion. mdpi.com

Interactive Data Table: Effects of Angiotensin Peptides on Prostate Cancer Cells

| Cell Line | Peptide | Effect on Migration | Effect on Proliferation |

| LNCaP (hormone-dependent) | Angiotensin III | Promotes migration | Induces proliferation (time- and dose-dependent) |

| DU-145 (hormone-independent) | Angiotensin III | Promotes migration | Induces proliferation (time- and dose-dependent) |

| LNCaP (hormone-dependent) | Angiotensin II | Less effective on migration | Induces proliferation (time- and dose-dependent) |

| DU-145 (hormone-independent) | Angiotensin II | Stimulates migration | Induces proliferation (time- and dose-dependent) |

Participation of Angiotensin III Acetate in Inflammatory Processes in Experimental Settings

The renin-angiotensin system is increasingly recognized for its role in modulating inflammation, a critical process in various physiological and pathological conditions. oatext.com While Ang II is a well-known pro-inflammatory mediator, evidence from experimental models suggests that other angiotensin peptides, including Ang III, also participate in these processes. nih.gov

Key Research Findings:

General Inflammatory Response: The RAS, as a whole, is involved in regulating inflammation. oatext.com Dysregulation of this system can contribute to chronic inflammatory states.

Pro-inflammatory Signaling: Ang II, a precursor to Ang III, is known to exert pro-inflammatory effects, which can be a contributing factor in certain diseases. oup.com

Immune Cell Modulation: The components of the RAS are expressed by various immune cells. bmj.com For example, angiotensin-converting enzyme (ACE) can influence the production of inflammatory cytokines in tumor-associated macrophages. mdpi.com Furthermore, RAS inhibitors have been shown to suppress lymphocyte proliferation and the production of certain cytokines, indicating a role for angiotensin peptides in T-cell responses. asmepress.com

Cardiovascular Inflammation: In the context of cardiovascular health, Angiotensin-(1-7), another RAS peptide, has demonstrated anti-inflammatory activities in cardiac cells. medchemexpress.com This highlights the complexity of the RAS, where different peptides can have opposing effects on inflammation.

This compound's Involvement in Specific Organ Systems beyond Traditional RAS Focus in Animal Studies

The influence of the renin-angiotensin system extends beyond its classical role in cardiovascular and renal regulation. Preclinical research in animal models has begun to uncover the involvement of angiotensin peptides, including Ang III, in the pathophysiology of various other organ systems.

Key Research Findings:

Brain: The RAS is present and active in the brain, where it is implicated in various neurological functions and diseases. nih.gov

Prostate: A local RAS exists within the prostate gland, and its components are found in both normal and cancerous prostate tissue. asmepress.comresearchgate.net In animal and cell culture models, inhibition of the RAS has been shown to decrease angiogenesis and promote apoptosis in prostate cancer cells, suggesting a role for angiotensin peptides in prostate cancer progression. researchgate.net

Ovary: A local RAS is also present in the ovary. Studies on high-grade serous ovarian cancer cells have shown that angiotensin peptides can influence cell survival and migration, particularly under conditions of nutrient deprivation. nih.gov

Liver: In a mouse model of colorectal cancer liver metastases, the ACE inhibitor captopril was shown to increase the infiltration of Kupffer cells (specialized macrophages in the liver), suggesting a role for the RAS in the liver's immune environment. mdpi.com

Kidney: In the kidney, key enzymes involved in Ang II metabolism, such as ACE, aminopeptidase (B13392206) A, and aminopeptidase N, are modified by a specific sugar molecule called bisecting GlcNAc. oup.com This modification appears to play a protective role in the kidney, and its absence can lead to more severe damage in models of Ang II-related kidney disorders. oup.com

Elucidating Novel Receptors or Binding Partners for this compound

While the primary actions of angiotensin peptides are mediated through the well-characterized AT1 and AT2 receptors, there is growing interest in identifying novel receptors or binding partners for these peptides, including Angiotensin III.

Key Research Findings:

Classical Receptors: Ang III is known to act as an agonist at the AT2 receptor and, to a lesser extent, the AT1 receptor. medchemexpress.com

Potential for Novel Receptors: The diverse and sometimes opposing effects of different angiotensin peptides suggest the possibility of additional, yet-to-be-fully-characterized receptors or binding sites. For instance, the peptide Angiotensin IV, which is derived from Angiotensin III, is thought to act through a distinct receptor, AT4, which has been identified as the insulin-regulated aminopeptidase (IRAP).

Receptor Expression in Cancer: The expression of angiotensin receptors can vary between different cancer types and even within the same tumor. nih.gov For example, in prostate cancer cells, both Ang II and Ang III can modulate the expression of AT1 and AT2 receptors. nih.gov

Therapeutic Potential of Targeting this compound Metabolism or Receptors in Animal Models (excluding human clinical trials)

The growing understanding of the role of angiotensin peptides in various diseases has led to preclinical research exploring the therapeutic potential of targeting the RAS, including the metabolism and receptors of Angiotensin III, in animal models.

Key Research Findings:

Cancer Therapy:

Inhibition of Tumor Growth and Metastasis: In numerous animal models of different cancer types, including breast, prostate, and colorectal cancer, inhibitors of the RAS (ACE inhibitors and ARBs) have demonstrated the ability to reduce tumor growth, angiogenesis, and metastasis. nih.govnih.gov For example, the ARB candesartan (B1668252) reduced tumor-related angiogenesis and lung metastases in a murine lung cancer model. oup.com

Enhancing Chemotherapy: Blocking the AT1 receptor has been shown to reduce tumor growth and enhance the effectiveness of chemotherapy in some preclinical studies. researchgate.net

Targeting Cancer Stem Cells: The expression of RAS components on cancer stem cells suggests that these cells could be a novel therapeutic target through the modulation of the RAS. oatext.com

Inflammatory Conditions:

Modulating Immune Response: Given the role of the RAS in inflammation, targeting this system could have therapeutic benefits in inflammatory diseases. oatext.com For instance, ACE inhibitors have been shown to reduce the production of the pro-inflammatory cytokine TNFα in T cells. asmepress.com

Cardiovascular Disease:

Anti-proliferative and Anti-hypertrophic Effects: Angiotensin-(1-7) has been shown to block Ang II-induced proliferation and hypertrophy of smooth muscle cells, suggesting a therapeutic role in vascular remodeling. medchemexpress.com

Interactive Data Table: Preclinical Evidence for Targeting the Renin-Angiotensin System

| Therapeutic Strategy | Cancer Type (Model) | Observed Effects |

| ACE Inhibitor (Captopril) | Colorectal Cancer Liver Metastases (Mouse) | Decreased tumor invasion, downregulated c-Myc expression. mdpi.com |

| ARB (Candesartan) | Lewis Lung Cancer (Mouse) | Reduced tumor-related angiogenesis and lung metastases. oup.com |

| ARB (Losartan) | Glioma (Rat) | Inhibited angiogenesis and tumor growth. asmepress.com |

| Angiotensin Treatment | Triple-Negative Breast Cancer (Mouse) | Significant reduction in tumor size. nih.gov |

Conclusion

Q & A

Q. What are the structural and functional distinctions between Angiotensin III acetate and other angiotensin peptides (e.g., Angiotensin II)?